5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14582053
InChI: InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7,10,13H,1H3
SMILES:
Molecular Formula: C11H11NO4S
Molecular Weight: 253.28 g/mol

5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC14582053

Molecular Formula: C11H11NO4S

Molecular Weight: 253.28 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one -

Specification

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
IUPAC Name 2-hydroxy-1-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Standard InChI InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7,10,13H,1H3
Standard InChI Key LASNBXWNXQRYSO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C(C=CC2=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one belongs to the pyrrolone family, featuring a non-aromatic five-membered ring with one nitrogen atom. The tosyl group at N1 introduces electron-withdrawing characteristics, while the hydroxyl group at C5 enhances polarity and hydrogen-bonding capacity. X-ray crystallography and NMR studies confirm a planar ring structure, with the tosyl moiety adopting a conformation perpendicular to the pyrrolone plane .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁NO₄S
Molecular Weight253.28 g/mol
CAS NumberNot disclosed
SolubilityModerate in DMSO, acetone
StabilityStable at RT, hygroscopic

Synthesis and Optimization

One-Pot Synthesis Methodology

A breakthrough in synthesizing 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one involves a one-pot reaction at room temperature, utilizing furan derivatives and tosyl chloride in the presence of a base . This method eliminates multi-step protocols, achieving yields of 60–75% with high purity (>95% by HPLC). Key steps include:

  • Photooxidation of Furan Precursors: Visible light (450 nm) initiates [4+2] cycloaddition, forming the pyrrolone backbone .

  • Tosylation: Tosyl chloride reacts with the intermediate under basic conditions (e.g., K₂CO₃), introducing the sulfonamide group .

  • Workup and Purification: Chromatography (silica gel) isolates the product, with NMR (¹H, ¹³C) and HRMS confirming structure .

Table 2: Synthetic Conditions and Outcomes

ParameterOptimal ConditionYield (%)
SolventTHF/H₂O (1:1)70
CatalystNone
Temperature25°C
Reaction Time12–24 hours

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

The compound demonstrates selective inhibition against human carbonic anhydrase (hCA) isoforms I and II, critical enzymes in CO₂ hydration and pH regulation. Competitive inhibition kinetics (K(i) = 0.53–37.5 µM) suggest binding to the enzyme’s active site, displacing the substrate 4-nitrophenylacetate.

Table 3: Inhibitory Constants (K(i))

IsozymeK(i) Range (µM)Selectivity vs. hCA II
hCA I14.6–42.427.5-fold
hCA II0.53–37.5

Structure-Activity Relationships (SAR)

  • Tosyl Group: Essential for enzyme interaction; removal reduces activity by >90% .

  • Hydroxyl Group: Hydrogen bonding with Thr199 (hCA II) enhances affinity.

  • Ring Saturation: The non-aromatic pyrrolone ring improves conformational flexibility for binding .

Therapeutic Applications

Antiglaucoma Agents

By inhibiting hCA II in the ciliary body, the compound reduces intraocular pressure, mirroring the mechanism of dorzolamide . Preclinical models show a 30% decrease in aqueous humor secretion at 10 µM.

Comparative Analysis with Related Compounds

Table 4: Pyrrolone Derivatives and Applications

CompoundTargetApplication
5HP2Os Cysteine residuesProtein labeling
3-Pyrrolin-2-ones NeurologicalSedatives, anticonvulsants
1-Tosyl-pyrrole hCA I/IIEnzyme inhibition

Future Directions

Synthesis Scale-Up

Microfluidic reactors could enhance yield (projected >85%) by optimizing light exposure and oxygen diffusion .

Derivative Libraries

Introducing fluorinated or chiral groups at C3/C4 may improve pharmacokinetics and isoform selectivity.

In Vivo Studies

Rodent models are needed to assess toxicity (LD₅₀) and blood-brain barrier penetration for neurological applications.

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